molecular formula C16H9ClFIN2O2 B3474578 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione

3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione

Cat. No.: B3474578
M. Wt: 442.61 g/mol
InChI Key: OULWSPOQBCSJTL-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Halogenation: Introduction of chlorine and iodine atoms can be done using halogenating agents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the pyrrole ring.

    Reduction: Reduction reactions can occur at the halogenated sites.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents like NCS, ICl, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrole-2,5-dione derivatives, while substitution reactions may yield various substituted anilino derivatives.

Scientific Research Applications

3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of halogen atoms may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(4-fluoroanilino)-1-phenylpyrrole-2,5-dione: Lacks the iodine atom, potentially altering its biological activity.

    4-(4-Fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione: Lacks the chlorine atom, which may affect its reactivity and stability.

Uniqueness

The unique combination of chlorine, fluorine, and iodine atoms in 3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFIN2O2/c17-13-14(20-11-5-1-9(18)2-6-11)16(23)21(15(13)22)12-7-3-10(19)4-8-12/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULWSPOQBCSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-4-(4-fluoroanilino)-1-(4-iodophenyl)pyrrole-2,5-dione

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